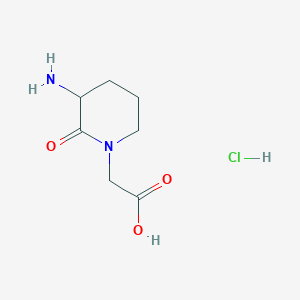

2-(3-Amino-2-oxopiperidin-1-yl)acetic acid;hydrochloride

Beschreibung

BenchChem offers high-quality 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(3-amino-2-oxopiperidin-1-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3.ClH/c8-5-2-1-3-9(7(5)12)4-6(10)11;/h5H,1-4,8H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAYQPADGDHJPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride

Synthesis of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride: A Technical Guide to Freidinger-Type δ -Lactam Peptidomimetics

Executive Summary & Rationale

The molecule 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride is a highly valuable conformationally restricted dipeptide surrogate. Originally conceptualized in the early 1980s, these structures—widely known as Freidinger lactams—serve as critical building blocks in medicinal chemistry to lock peptide backbones into bioactive conformations, such as type II β -turns[1]. By covalently bridging the α -nitrogen to the preceding acyl group via a δ -lactam (6-membered piperidone ring), the ψ and ϕ dihedral angles are severely restricted. This technical guide details a robust, self-validating 5-step synthetic pathway starting from the chiral pool, ensuring high enantiomeric fidelity and scalable yields.

Retrosynthetic Strategy & Causal Logic

The synthesis of this δ -lactam relies on the strategic use of L-Ornithine as the chiral progenitor.

-

Stereochemical Causality: L-Ornithine naturally possesses the required 5-carbon backbone and two amino groups. Utilizing the naturally occurring (S)-enantiomer establishes the absolute configuration at the C3 position of the final piperidone ring, which is mandatory for mimicking L-amino acid residues in downstream peptide synthesis.

-

Orthogonal Protection Causality: The synthesis demands strict orthogonal protection. The C3 α -amine must be protected with an acid-labile tert-butyloxycarbonyl (Boc) group, while the N1-alkylating agent utilizes a base-labile ethyl ester (ethyl bromoacetate). This allows the selective unmasking of the carboxylic acid for subsequent peptide coupling without prematurely exposing the C3 amine.

Retrosynthetic pathway for 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid HCl.

Detailed Synthetic Protocols (The Self-Validating System)

The following methodologies are engineered to be self-validating; each step includes specific mechanistic triggers (like in situ HCl generation) to ensure the reaction proceeds only when the correct microenvironment is achieved.

Step 1: Esterification and Lactamization of L-Ornithine

Objective: Construct the δ -lactam core, yielding (S)-3-amino-2-piperidone. Protocol:

-

Suspend L-Ornithine hydrochloride (1.0 eq) in anhydrous methanol (0.3 M) under an argon atmosphere.

-

Slowly add trimethylchlorosilane (TMSCl, 4.0 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 12 hours.

-

Cool the solution back to 0 °C and add a 21% (w/w) solution of sodium ethoxide in ethanol (7.0 eq) dropwise. Stir for 30 minutes at room temperature[2].

-

Neutralize to pH 7 with 6N HCl, filter the salts, and concentrate the filtrate. Purify via silica gel chromatography (30% MeOH/DCM). Causality: TMSCl reacts with methanol to generate anhydrous HCl in situ, which drives the Fischer esterification of the carboxylic acid to a methyl ester. The subsequent addition of NaOEt neutralizes the hydrochloride salts, freeing the highly nucleophilic δ -amine, which spontaneously attacks the methyl ester to close the 6-membered lactam ring[2].

Step 2: C3-Amine Protection

Objective: Mask the primary amine to prevent unwanted dialkylation. Protocol:

-

Dissolve (S)-3-amino-2-piperidone (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (TEA, 1.5 eq) followed by Di-tert-butyl dicarbonate ( Boc2O , 1.1 eq).

-

Stir at room temperature for 4 hours. Quench with water, extract with DCM, wash with brine, dry over Na2SO4 , and concentrate to yield (S)-3-(Boc-amino)-2-piperidone.

Step 3: N-Alkylation (Critical C-N Bond Formation)

Objective: Append the acetate moiety to the lactam nitrogen.

Experimental workflow for the critical N-alkylation step.

Causality: The lactam N-H bond is weakly acidic ( pKa≈16 ). Using a strong, non-nucleophilic base like Sodium Hydride (NaH) ensures complete and irreversible deprotonation. The use of N,N-Dimethylformamide (DMF) as a polar aprotic solvent is critical; it tightly solvates the sodium cation, leaving a highly reactive, "naked" lactam anion. This microenvironment heavily favors SN2 N-alkylation over O-alkylation.

Step 4: Saponification of the Ethyl Ester

Objective: Selectively unmask the carboxylic acid. Protocol:

-

Dissolve the ethyl ester intermediate in a 1:1 mixture of THF and H2O .

-

Add Lithium Hydroxide monohydrate ( LiOH⋅H2O , 2.0 eq) and stir at room temperature for 2 hours.

-

Evaporate the THF, acidify the aqueous layer to pH 2-3 using 1M HCl, and extract with Ethyl Acetate (EtOAc). Dry and concentrate to yield 2-(3-(Boc-amino)-2-oxopiperidin-1-yl)acetic acid.

Step 5: Global Deprotection and Salt Formation

Objective: Remove the Boc group and isolate the target molecule. Protocol:

-

Suspend the Boc-acid intermediate in anhydrous EtOAc at 0 °C.

-

Bubble anhydrous hydrogen chloride gas through the solution for 20 minutes, followed by a nitrogen purge for 1.5 hours[3]. Alternatively, treat with 4M HCl in dioxane for 2 hours at room temperature.

-

Evaporate the solvent in vacuo. Triturate the resulting solid with diethyl ether to precipitate the highly pure 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride as a white powder[3]. Causality: The anhydrous HCl specifically cleaves the acid-labile Boc carbamate via a tert-butyl cation intermediate, which degrades into isobutylene and CO2 . The absence of water prevents any hydrolytic opening of the lactam ring, directly precipitating the product as a stable hydrochloride salt.

Quantitative Data & Analytical Characterization

To ensure the integrity of the self-validating system, the following analytical markers must be confirmed at each stage of the synthesis.

| Step | Intermediate | Expected Yield | Key Analytical Marker (MS / 1 H NMR) |

| 1 | (S)-3-Amino-2-piperidone | 75–85% | MS: m/z 115 [M+H]+ |

| 2 | (S)-3-(Boc-amino)-2-piperidone | 80–90% | 1 H NMR: δ 1.45 ppm (s, 9H, Boc group) |

| 3 | Ethyl 2-(3-(Boc-amino)-2-oxopiperidin-1-yl)acetate | 70–80% | 1 H NMR: δ 4.10 ppm (q, 2H, ethyl CH2 ), 4.05 ppm (ABq, 2H, N- CH2 ) |

| 4 | 2-(3-(Boc-amino)-2-oxopiperidin-1-yl)acetic acid | 85–95% | MS: m/z 273 [M+H]+ |

| 5 | Target Molecule (HCl salt) | 90–95% | MS: m/z 173 [M+H]+ (free base mass 172)[3] |

An In-depth Technical Guide to the Mechanisms of Formation for Piperidine Acetic Acid Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions. The incorporation of an acetic acid moiety onto this versatile framework gives rise to piperidine acetic acid derivatives, a class of compounds with significant therapeutic potential across diverse disease areas, including neurological disorders and oncology.[1] This technical guide provides an in-depth exploration of the core synthetic strategies and underlying mechanistic principles for the formation of these valuable molecules, tailored for researchers, scientists, and drug development professionals.

I. Construction of the Piperidine Ring: Foundational Strategies

The synthesis of piperidine acetic acid derivatives can be broadly categorized into two approaches: construction of a piperidine ring already bearing the acetic acid side chain or its precursor, and the functionalization of a pre-formed piperidine scaffold. This section focuses on the former, detailing the primary mechanisms for ring formation.

Catalytic Hydrogenation of Pyridine Precursors

One of the most direct and atom-economical methods for synthesizing the piperidine core is the catalytic hydrogenation of substituted pyridine precursors.[1] This approach is robust and allows for the introduction of various substituents on the aromatic pyridine ring prior to reduction.

Mechanism of Action

The catalytic hydrogenation of a pyridine ring, such as a pyridineacetic acid derivative, involves the heterogeneous or homogeneous catalyzed addition of hydrogen across the double bonds of the aromatic system. The reaction typically proceeds in a stepwise manner.

The general mechanism for catalytic hydrogenation involves the stepwise addition of hydrogen. The pyridine adsorbs onto the surface of the metal catalyst, followed by the sequential addition of hydrogen atoms, leading to the fully saturated piperidine ring.[3] The use of an acidic solvent like glacial acetic acid can enhance the rate of hydrogenation by protonating the pyridine nitrogen, which activates the ring towards reduction.[4]

Causality Behind Experimental Choices:

-

Catalyst Selection: Platinum group metals are highly effective.[3] Platinum oxide (PtO₂), often referred to as Adams' catalyst, is a mild and effective catalyst for this transformation, particularly under acidic conditions.[4][5] Rhodium on carbon (Rh/C) is also highly active and can facilitate hydrogenation under lower pressures.[3] The choice of catalyst can influence the stereoselectivity of the reduction, especially with substituted pyridines.

-

Solvent System: Glacial acetic acid is a common solvent as it can protonate the pyridine nitrogen, increasing its susceptibility to hydrogenation.[4][5] Other protic solvents like ethanol and methanol are also used.

-

Pressure and Temperature: These parameters are optimized to achieve complete reduction without promoting side reactions. Pressures typically range from atmospheric to 70 bar.[4][6]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

This generalized protocol is based on literature procedures for the hydrogenation of pyridine derivatives.[4][6]

Materials:

-

Substituted pyridine (e.g., 2-pyridineacetic acid)

-

Platinum oxide (PtO₂) catalyst (5 mol%)

-

Glacial acetic acid

-

High-pressure autoclave/hydrogenator

-

Ethyl acetate

-

Sodium bicarbonate (NaHCO₃) solution

-

Celite

Procedure:

-

A stirred solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a 5 mol% catalytic amount of PtO₂.[4]

-

The reaction mixture is placed in a pressure reactor.

-

The reactor is charged with hydrogen gas to the desired pressure (50-70 bar).[4]

-

The reaction is stirred at room temperature for 6-10 hours.[4]

-

Upon completion, the hydrogen pressure is carefully released.

-

The reaction is quenched with a saturated NaHCO₃ solution.

-

The mixture is extracted with ethyl acetate (3 x 20 mL).[4]

-

The combined organic layers are filtered through a pad of Celite to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude piperidine acetic acid derivative.

Reductive Amination: A Versatile C-N Bond Formation Strategy

Reductive amination is a powerful and widely used method for the synthesis of amines, including the piperidine ring system.[2][7] This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[7] For the synthesis of piperidine acetic acid derivatives, this can be applied intramolecularly.

Mechanism of Action

The reaction proceeds in two key stages:

-

Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.[8]

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine or iminium ion to the amine.[8]

Causality Behind Experimental Choices:

-

Reducing Agent: The choice of reducing agent is critical. A mild reducing agent that does not readily reduce the starting carbonyl compound is preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly selective and commonly used reagent for this purpose.[2][8] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[2] Stronger reducing agents like sodium borohydride (NaBH₄) can be used in a two-step process where the imine is formed first.[8]

-

pH Control: The formation of the imine is typically favored under mildly acidic conditions (pH 4-6), which can be achieved by adding a catalytic amount of acetic acid.[8]

-

Solvent: Anhydrous solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are often used to prevent unwanted side reactions.[8]

Experimental Protocol: General One-Pot Reductive Amination

This protocol provides a general guideline and may require optimization for specific substrates.[8]

Materials:

-

Aldehyde or ketone (1.0 equiv.)

-

Amine (1.0-1.2 equiv.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.1-1.5 equiv.)

-

Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

-

Acetic acid (optional, catalytic amount)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the aldehyde or ketone and the amine.[8]

-

Dissolve the reactants in the anhydrous solvent.[8]

-

For less reactive substrates, add a catalytic amount of acetic acid.[8]

-

Add sodium triacetoxyborohydride portion-wise to the stirred solution. The reaction may be exothermic.[8]

-

Stir the reaction at room temperature until completion, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate to yield the crude product.

The Dieckmann Condensation: A Classic Route to 4-Piperidones

The Dieckmann condensation is an intramolecular Claisen condensation of a dicarboxylic acid ester to form a β-keto ester.[9] This reaction is particularly useful for the synthesis of 5- and 6-membered rings and is a key step in the formation of 4-piperidones, which are versatile precursors for 4-piperidineacetic acid derivatives.[10][11]

Mechanism of Action

The synthesis of a 4-piperidone via the Dieckmann condensation typically involves a multi-step sequence:

-

Michael Addition: A primary amine is reacted with two equivalents of an α,β-unsaturated ester, such as methyl acrylate, in a double Michael addition to form a diester.[11]

-

Dieckmann Condensation: The diester is then treated with a strong base (e.g., sodium methoxide) to effect an intramolecular condensation, forming a cyclic β-keto ester.[9][11]

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated, usually under acidic conditions, to yield the 4-piperidone.[11]

Causality Behind Experimental Choices:

-

Base Selection: A strong, non-nucleophilic base is required for the Dieckmann condensation to deprotonate the α-carbon of the ester. Sodium metal or sodium alkoxides are commonly used.[11]

-

Reaction Conditions: The reaction is often carried out at elevated temperatures in a high-boiling solvent like toluene.[11] Careful control of temperature is necessary to avoid side reactions.[12]

-

Work-up: The work-up of the Dieckmann reaction must be performed carefully to avoid the retro-Dieckmann reaction.[12]

Experimental Protocol: Synthesis of a 4-Piperidone Intermediate

This protocol is a generalized procedure based on the synthesis of 1-benzyl-4-piperidone.[11]

Materials:

-

Benzylamine

-

Methyl acrylate

-

Methanol

-

Sodium metal

-

Toluene

-

Concentrated hydrochloric acid

Procedure:

-

Michael Addition: Benzylamine and methyl acrylate (molar ratio 1:2-2.5) are dissolved in methanol and stirred at room temperature for 10-16 hours. The methanol is then removed under reduced pressure to yield the intermediate diester.[11]

-

Dieckmann Condensation: The diester and sodium metal (molar ratio 1:1.2-2) are dissolved in toluene and heated at 100-125 °C for 2-3 hours.[11]

-

Hydrolysis and Decarboxylation: The resulting product is treated with concentrated hydrochloric acid (5-7 M) and heated at 80-100 °C for 4-8 hours to effect hydrolysis and decarboxylation, yielding the 4-piperidone hydrochloride.[11]

II. Multicomponent Reactions: Efficiency in Diversity

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. The Ugi and Strecker reactions are prominent examples of MCRs that can be adapted for the synthesis of piperidine acetic acid derivatives.

The Ugi Reaction

The Ugi four-component condensation (U-4CC) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative.[13] This reaction is highly versatile and can be used to generate libraries of compounds with diverse substitution patterns.[13]

Mechanism of Action

The mechanism of the Ugi reaction is believed to proceed through the following steps:

-

Formation of an imine from the condensation of the amine and the aldehyde.[13]

-

Addition of the carboxylic acid and the isocyanide to the imine.

-

The resulting intermediate undergoes an acyl transfer (Mumm rearrangement) to form the final product.[13]

A variation of the Ugi reaction can be employed to synthesize piperazine-based scaffolds, which are structurally related to piperidines.[14]

The Strecker Synthesis

The Strecker synthesis is a classic method for the preparation of α-amino acids.[15][16] It involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[15]

Mechanism of Action

-

The aldehyde or ketone reacts with ammonia to form an imine.

-

Cyanide then acts as a nucleophile, attacking the imine to form an α-aminonitrile.[15]

-

The nitrile is then hydrolyzed to a carboxylic acid, yielding the α-amino acid.[15]

This reaction can be adapted to synthesize piperidine-based amino acids by using a piperidone as the starting ketone.[17][18]

Data Presentation: Comparison of Synthetic Strategies

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

| Catalytic Hydrogenation | Reduction of pyridine precursors | Robust, atom-economical, direct | Requires high pressure, catalyst can be expensive |

| Reductive Amination | One-pot imine formation and reduction | Versatile, high-yielding, good functional group tolerance | Can lead to over-alkylation, requires careful choice of reducing agent |

| Dieckmann Condensation | Intramolecular cyclization of diesters | Access to 4-piperidones, uses readily available starting materials | Multi-step, requires strong base, careful work-up needed |

| Ugi/Strecker Reactions | Multicomponent reactions | High efficiency, diversity-oriented, rapid access to complex structures | Can generate stereoisomeric mixtures, requires specific starting materials |

III. Advanced and Modern Methodologies

While the aforementioned methods form the bedrock of piperidine acetic acid synthesis, modern organic chemistry offers more advanced and often more elegant solutions.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a [4+2] cycloaddition reaction between an imine (dienophile) and a diene to form a tetrahydropyridine, which can then be reduced to a piperidine.[19][20] This method provides a convergent and often stereoselective route to the piperidine core.

Mechanism of Action

The reaction can proceed through either a concerted or a stepwise mechanism. The stereochemical outcome is often predictable, with the exo product typically favored.[19] The use of chiral catalysts can lead to highly enantioselective transformations.[20]

Visualization of Synthetic Pathways

Catalytic Hydrogenation of a Pyridineacetic Acid

Caption: Catalytic Hydrogenation Pathway

Reductive Amination (Intramolecular)

Caption: Intramolecular Reductive Amination

Dieckmann Condensation Route to a 4-Piperidone Precursor

Caption: Dieckmann Condensation Workflow

Conclusion: A Versatile Toolbox for a Privileged Scaffold

Substituted piperidine acetic acids represent a highly valuable and versatile chemical scaffold in modern drug discovery.[1] Their synthetic accessibility allows for extensive structural diversification, leading to compounds with finely tuned activities against a range of important biological targets. The classical methods of catalytic hydrogenation, reductive amination, and the Dieckmann condensation remain workhorse reactions in the synthesis of these compounds. Furthermore, the efficiency of multicomponent reactions like the Ugi and Strecker syntheses, and the elegance of cycloaddition reactions such as the aza-Diels-Alder, provide powerful tools for the modern medicinal chemist. A thorough understanding of the mechanisms and experimental nuances of these synthetic routes is paramount for the successful design and development of novel piperidine-based therapeutics.

References

-

Liu, Z., & Nefzi, A. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. ACS Combinatorial Science, 12(4), 566-570. [Link]

-

(2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link]

-

(2013). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. Tetrahedron, 69(43), 9161-9165. [Link]

-

Banfi, L., Basso, A., Guanti, G., & Riva, R. (2012). Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. Organic & Biomolecular Chemistry, 10(3), 548-557. [Link]

-

(2008). Optimized Synthesis of 4-Piperidone. Organic Preparations and Procedures International, 40(2), 207-211. [Link]

-

(1987). Piperidine Synthesis. DTIC. [Link]

- (2011). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

(1968). Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic, 13, 1658-1661. [Link]

-

(2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]

-

(2005). The synthesis of the new 3-piperidinol chiral building blocks from substituted pyridines and the synthesis of new vitamin C analogues. University of Jyväskylä. [Link]

-

(2009). Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes. Angewandte Chemie International Edition, 48(45), 8442-8445. [Link]

-

Myers, A. G. (2011). Reductive Amination. Harvard University. [Link]

-

(2011). Reductive Amination Reaction. Boston University. [Link]

-

(2016). A plausible mechanism for the synthesis of piperidines 4a–w. ResearchGate. [Link]

-

(1967). The Dieckmann Condensation. Organic Reactions. [Link]

-

(2013). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]

-

SynArchive. (n.d.). Petrenko-Kritschenko Piperidone Synthesis. [Link]

- (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.

-

(2017). Acetic Acid Promoted Redox Annulations with Dual C–H Functionalization. Organic Letters, 19(11), 2853-2856. [Link]

-

(2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]

-

(2016). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... Molecules, 21(2), 187. [Link]

-

(2001). The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids. Tetrahedron, 57(32), 6861-6873. [Link]

-

(2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2269. [Link]

-

(2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360. [Link]

-

Wikipedia. (n.d.). Aza-Diels–Alder reaction. [Link]

-

(2012). Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene. Beilstein Journal of Organic Chemistry, 8, 1844-1848. [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

-

(2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]

-

(2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Syntheses. [Link]

-

(2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. [Link]

-

(2001). Solution-Phase Parallel Synthesis of Spirohydantoins. Journal of Combinatorial Chemistry, 3(6), 604-611. [Link]

-

(1953). THE CATALYTIC HYDROGEN AT ION OF PYRIDINE AT HIGH PRESSURES. Georgia Institute of Technology. [Link]

-

Wikipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis. [Link]

-

(2003). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 80, 169. [Link]

-

(2011). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. ResearchGate. [Link]

-

(1994). ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. ResearchGate. [Link]

-

(2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic Chemistry Frontiers, 2(4), 358-361. [Link]

-

(2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

(2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 20(10), 18889-18906. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. DSpace [open.bu.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organicreactions.org [organicreactions.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 12. scribd.com [scribd.com]

- 13. Ugi Reaction [organic-chemistry.org]

- 14. Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. farm.ucl.ac.be [farm.ucl.ac.be]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 20. BJOC - Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene [beilstein-journals.org]

Spectroscopic Characterization of 2-(3-Amino-2-oxopiperidin-1-yl)acetic Acid: A Technical Guide

Introduction to the Scaffold & Structural Logic

In the development of conformationally constrained peptidomimetics, the restriction of backbone dihedral angles ( ϕ and ψ ) is paramount for enhancing metabolic stability, receptor selectivity, and binding affinity. 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid is a classic δ -lactam building block, widely recognized as a Freidinger-type lactam[1]. By tethering the α -nitrogen to the side chain of an adjacent residue (effectively mimicking an ornithine-derived cyclization), this scaffold forces the peptide backbone into a rigidified geometry that strongly favors the formation of Type II β -turns[2].

The structural logic of this molecule lies in its dual functionality:

-

The C3-Amino Group: Acts as the N-terminus for subsequent peptide coupling.

-

The Piperidone Ring: Serves as the conformational constraint, locking the ω bond in a trans configuration and restricting the ψ angle.

-

The N1-Acetic Acid Moiety: Acts as the C-terminus, providing a handle for Solid-Phase Peptide Synthesis (SPPS)[3].

To confidently integrate this building block into drug discovery pipelines, rigorous spectroscopic characterization is required to validate both its chemical identity and its three-dimensional conformational integrity.

Workflow for integrating Freidinger lactams into peptidomimetic drug design.

Mechanistic Rationale for Spectroscopic Workflows

Spectroscopic validation of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid cannot rely on a single modality. A multi-orthogonal approach is required:

-

Nuclear Magnetic Resonance (NMR): Beyond simple connectivity, NMR is critical for proving the rigidity of the system. Because the C3 position is a chiral center, the protons on the N1-acetic acid group are diastereotopic. In a rigid δ -lactam, these protons will appear as a distinct AB quartet in the 1 H NMR spectrum[4]. If the ring undergoes rapid, unconstrained flipping, this signal may average into a singlet, indicating a loss of the desired conformational constraint.

-

Fourier-Transform Infrared (FT-IR): Differentiates the two distinct carbonyl environments. The δ -lactam C=O stretch is modulated by the resonance of the nitrogen lone pair, shifting it to a lower wavenumber compared to the carboxylic acid C=O.

-

Mass Spectrometry (ESI-MS): Provides exact mass confirmation and fragmentation data, specifically the loss of the acetic acid moiety [M - CH 2 COOH] + , which is characteristic of N-alkylated lactams.

Quantitative Spectroscopic Data Summaries

The following tables summarize the expected spectroscopic data for enantiomerically pure (e.g., S-isomer) 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid.

Table 1: 1 H and 13 C NMR Assignments (DMSO- d6 , 400 MHz / 100 MHz)

Note: Chemical shifts ( δ ) are reported in ppm relative to TMS.

| Position | 1 H NMR δ (ppm) | Multiplicity & Coupling ( J in Hz) | 13 C NMR δ (ppm) | Assignment Rationale |

| C2 (Lactam C=O) | - | - | 168.5 | Shielded relative to acid C=O due to lactam resonance[5]. |

| C3 (Chiral Center) | 3.45 | dd, J=11.0,6.5 | 51.2 | Deshielded by adjacent primary amine and carbonyl[6]. |

| C4 (Ring CH 2 ) | 1.70, 2.05 | m, m (Diastereotopic) | 26.4 | Homoallylic to lactam; axial/equatorial splitting visible. |

| C5 (Ring CH 2 ) | 1.85 | m | 21.0 | Most shielded carbons in the piperidone ring. |

| C6 (Ring CH 2 ) | 3.25, 3.38 | m, m (Diastereotopic) | 47.8 | Deshielded by adjacent N1 atom. |

| N1-CH 2 (Acetic) | 3.95, 4.15 | AB quartet, J=17.5 | 49.5 | Diastereotopic AB system confirms restricted rotation[4]. |

| C=O (Acid) | - | - | 172.3 | Typical carboxylic acid carbonyl shift. |

| NH 2 (Amine) | 8.20 | br s (Exchangeable) | - | Broadened due to quadrupolar relaxation of nitrogen. |

| OH (Acid) | 12.50 | br s (Exchangeable) | - | Highly deshielded acidic proton. |

Table 2: FT-IR and ESI-MS Data

| Technique | Key Signal / Value | Interpretation |

| FT-IR (ATR) | 3350 - 2800 cm −1 | Broad O-H stretch (carboxylic acid) overlapping with N-H stretch. |

| FT-IR (ATR) | 1725 cm −1 | Sharp C=O stretch (carboxylic acid). |

| FT-IR (ATR) | 1645 cm −1 | Strong C=O stretch ( δ -lactam). Lower frequency due to amide resonance. |

| ESI-MS (+) | m/z 173.09 | [M+H] + pseudo-molecular ion (Exact mass calculated: 172.08). |

| ESI-MS (+) | m/z 113.07 | Fragment: [M - CH 2 COOH] + , corresponding to the intact aminopiperidone ring. |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: NMR Sample Preparation and Acquisition

Causality: DMSO- d6 is selected over D 2 O to prevent the rapid deuterium exchange of the primary amine and carboxylic acid protons, allowing for their direct observation and integration, which validates the overall purity of the synthesized batch.

-

Sample Dissolution: Weigh 15 mg of thoroughly desiccated 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid. Dissolve in 0.6 mL of anhydrous DMSO- d6 (containing 0.03% v/v TMS as an internal standard).

-

Validation Check: Inspect the solution for particulates. Filter through a 0.22 μ m PTFE syringe filter into a 5 mm NMR tube to ensure optimal magnetic field homogeneity (shimming).

-

Acquisition Parameters ( 1 H):

-

Pulse sequence: Standard 1D proton (e.g., zg30).

-

Relaxation delay (D1): 2.0 seconds (ensures complete relaxation for accurate integration of the rigid ring protons).

-

Number of scans (NS): 16 to 32.

-

-

Acquisition Parameters ( 13 C):

-

Pulse sequence: Power-gated decoupling (e.g., zgpg30).

-

Relaxation delay (D1): 2.0 seconds.

-

Number of scans (NS): 512 to 1024 (required due to the low natural abundance of 13 C and the quaternary carbonyl carbons).

-

-

Internal Calibration: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm, or the residual DMSO pentet to 2.50 ppm ( 1 H) and 39.52 ppm ( 13 C).

Protocol B: LC-MS/ESI-MS Analysis

Causality: Soft ionization (ESI) is necessary to preserve the parent ion of this highly polar, zwitterion-like molecule. An acidic mobile phase ensures the protonation of the primary amine, maximizing the [M+H] + signal[7].

-

Preparation: Prepare a 10 μ g/mL solution of the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Chromatography: Inject 2 μ L onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 μ m). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

-

Mass Spectrometry: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

-

Validation Check: Monitor the Total Ion Chromatogram (TIC) for a single sharp peak. Extract the ion chromatogram (EIC) for m/z 173.09 to confirm the identity of the peak.

Conformational Analysis via 2D NMR

To definitively prove that the 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid acts as a valid Freidinger lactam constraint, 1D NMR is insufficient. A 2D NMR strategy must be employed to map the spatial relationships (Nuclear Overhauser Effect) and confirm the ring puckering.

2D NMR workflow for elucidating the 3D conformation of the piperidone ring.

Mechanistic Insight from NOESY: In a biologically active β -turn mimetic, the δ -lactam ring predominantly adopts a half-chair or boat conformation[8]. By executing a 2D NOESY experiment (mixing time ~300-500 ms), researchers can observe through-space cross-peaks between the C3-proton and the pseudo-axial protons at C5.

-

If strong NOE cross-peaks are observed between C3-H and specific C5/C6 protons, the ring is conformationally locked.

-

Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) is utilized to definitively assign the diastereotopic N1-CH 2 protons by observing their 3-bond correlation to both the lactam C=O (C2) and the acetic acid C=O, validating the N-alkylation site[4].

References

-

[1] Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

-

[3] Modified Synthesis of the Peptidomimetic Natriuretic Peptide Receptor-C Antagonist M372049. PMC - National Institutes of Health. Available at:[Link]

-

[2] Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. PMC - National Institutes of Health. Available at:[Link]

-

[8] Construction of hybrid peptide synthetases by module and domain fusions. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

-

[4] Preparation and Use of a General Solid-Phase Intermediate to Biomimetic Scaffolds and Peptide Condensations. MDPI Molecules. Available at:[Link]

-

[5] Anti-inflammatory agents - WO2011154696A1. Google Patents. Available at:

-

[6] [4 + 2] Annulation of δ-Hydroxy/δ-Sulfonamido-α,β-Unsaturated Ketones with Azlactones for Diastereoselective Synthesis of Highly Substituted 3-Amino-δ-Lactones and 3-Amino-δ-Lactams. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

-

[7] GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization. ResearchGate. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modified Synthesis of the Peptidomimetic Natriuretic Peptide Receptor-C Antagonist M372049 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and Use of a General Solid-Phase Intermediate to Biomimetic Scaffolds and Peptide Condensations [mdpi.com]

- 5. WO2011154696A1 - Anti-inflammatory agents - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid HCl

Abstract

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride. In the absence of publicly available experimental spectra for this specific molecule, this document leverages a predictive approach grounded in the analysis of structurally analogous compounds and fundamental NMR principles. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for the characterization of this and similar heterocyclic amino acid derivatives. The guide includes predicted chemical shifts, coupling constants, detailed experimental protocols for data acquisition, and a thorough discussion of the underlying chemical principles influencing the NMR spectra.

Introduction

2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride is a substituted lactam derivative incorporating both a piperidinone ring and an acetic acid moiety. Such structures are of interest in medicinal chemistry due to their potential as scaffolds for peptidomimetics and other bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of novel chemical entities. This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, offering a baseline for researchers working on its synthesis and characterization.

The structure combines a six-membered lactam ring with a chiral center at the C3 position, an N-substituted acetic acid group, and a hydrochloride salt of the primary amine. These features result in a complex and informative NMR spectrum, the interpretation of which is crucial for structural confirmation.

Caption: Molecular structure of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid HCl with atom numbering.

Theoretical Framework: Principles of NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful analytical techniques that exploit the magnetic properties of atomic nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the frequency at which this occurs is known as the resonance frequency.

Key parameters in NMR include:

-

Chemical Shift (δ): The resonance frequency of a nucleus is influenced by its local electronic environment. This variation, termed chemical shift, is measured in parts per million (ppm) relative to a standard (e.g., TMS). Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm).

-

Spin-Spin Coupling (J): The magnetic field of one nucleus can influence that of its neighbors, leading to the splitting of NMR signals. The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of bonds and the dihedral angle separating the coupled nuclei.

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

The hydrochloride form of the amine and the presence of a carboxylic acid group mean that the choice of solvent is critical, as labile protons (e.g., -NH₃⁺, -COOH, and amide N-H) can exchange with deuterated solvents like D₂O, leading to signal broadening or disappearance.

Recommended Experimental Protocol

A robust and reproducible NMR analysis begins with meticulous sample preparation and a well-defined acquisition protocol.

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid HCl.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Given the polar and acidic nature of the molecule, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are appropriate choices. D₂O will lead to the exchange of labile protons (NH₃⁺, COOH), simplifying the spectrum but losing information from these groups. DMSO-d₆ will typically allow for the observation of these protons.

-

For quantitative analysis, a known amount of an internal standard can be added.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

2D NMR (for confirmation): For unambiguous assignments, it is highly recommended to acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

-

Predicted Spectral Data and Interpretation

The following tables summarize the predicted chemical shifts and multiplicities for 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid HCl. These predictions are based on the analysis of similar structures reported in the literature, including 3-aminopiperidin-2-one and other N-substituted piperidine derivatives.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum will show distinct signals for the piperidinone ring protons and the N-acetic acid moiety. The diastereotopic nature of the methylene protons (C4, C5, C6, and C7) will likely result in complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts (in D₂O, relative to DSS at 0.00 ppm)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale |

| H3 | 4.0 - 4.2 | dd | J ≈ 12, 5 | 1H | Methine proton alpha to the protonated amino group and the lactam carbonyl. Deshielded by both electron-withdrawing groups. |

| H4a, H4b | 1.9 - 2.2 | m | - | 2H | Methylene protons adjacent to the chiral center (C3). Expected to be diastereotopic and show complex splitting. |

| H5a, H5b | 1.8 - 2.0 | m | - | 2H | Methylene protons of the piperidine ring. |

| H6a, H6b | 3.4 - 3.6 | m | - | 2H | Methylene protons alpha to the lactam nitrogen (N1), deshielded. |

| H7a, H7b | 3.8 - 4.1 | ABq or 2d | J(gem) ≈ 16-18 | 2H | Diastereotopic methylene protons of the acetic acid group, adjacent to the lactam nitrogen. Expected to show a large geminal coupling. |

Note: In DMSO-d₆, additional broad signals would be expected for the NH₃⁺ protons (δ ≈ 8.0-9.0 ppm) and the COOH proton (δ ≈ 12.0-13.0 ppm).

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide key information about the carbon framework, with two carbonyl signals and five distinct signals for the aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (in D₂O)

| Carbon | Predicted δ (ppm) | Assignment Rationale |

| C2 | 172 - 175 | Lactam carbonyl carbon. |

| C3 | 52 - 55 | Methine carbon bonded to the amino group. |

| C4 | 28 - 32 | Piperidine ring methylene carbon. |

| C5 | 21 - 24 | Piperidine ring methylene carbon. |

| C6 | 47 - 50 | Methylene carbon alpha to the lactam nitrogen. |

| C7 | 48 - 51 | Methylene carbon of the acetic acid group. |

| C8 | 175 - 178 | Carboxylic acid carbonyl carbon. |

Causality and In-Depth Analysis

-

Piperidine Ring Conformation: The piperidine ring in 2-oxopiperidine systems typically adopts a chair or twisted-chair conformation. The substituents will influence the conformational equilibrium, which in turn affects the proton-proton coupling constants.

-

Diastereotopicity: The chiral center at C3 renders the geminal protons on C4, C5, C6, and C7 diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts, leading to more complex splitting patterns (multiplets or AB quartets) than simple triplets or quartets.

-

Solvent Effects: As mentioned, the choice of solvent is critical. In D₂O, the exchange of labile protons (NH₃⁺ and COOH) with deuterium will cause their signals to disappear from the ¹H NMR spectrum. This simplifies the spectrum but results in the loss of direct information about these functional groups. In an aprotic polar solvent like DMSO-d₆, these protons are typically observable as broad singlets. The chemical shifts of other protons and carbons can also be influenced by the solvent due to differences in polarity and hydrogen bonding interactions.[1]

-

pH Dependence: The chemical shifts of nuclei near the amino and carboxylic acid groups will be sensitive to the pH of the solution due to changes in their protonation state. The data presented here assumes a sufficiently acidic environment where both groups are fully protonated.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral characteristics of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride. The predicted data, based on sound chemical principles and analysis of analogous structures, serves as a valuable reference for researchers in the synthesis and characterization of this molecule. The provided experimental protocols offer a standardized approach to acquire high-quality, reproducible NMR data. Unambiguous structural confirmation will ultimately rely on the acquisition and complete assignment of experimental 1D and 2D NMR spectra.

References

-

Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-3. [Link]

-

Jacobsen, P., et al. (1982). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 25(10), 1157-62. [Link]

-

MDPI. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

PubChem. 3-Amino-2-piperidone. National Center for Biotechnology Information. [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

Sources

Mass Spectrometry Analysis of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid: A Comprehensive Guide to Zwitterionic Peptidomimetic Quantification

Executive Summary & Chemical Ontology

2-(3-Amino-2-oxopiperidin-1-yl)acetic acid (also known as 3-amino-2-oxo-1-piperidineacetic acid) is a highly specialized, conformationally restricted valerolactam dipeptide surrogate. It is frequently utilized as a structural scaffold in the drug development of potent, selective thrombin inhibitors[1] and dimeric peptide antagonists targeting the human IgG-FcRn interaction[2].

From an analytical perspective, quantifying this molecule via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a distinct set of challenges. With a low molecular weight (172.0848 Da) and a zwitterionic nature—stemming from a basic primary amine and an acidic carboxylic acid—the molecule exhibits extreme polarity. This guide establishes a self-validating, high-throughput analytical framework designed specifically to overcome the poor retention and ion suppression issues classically associated with such polar peptidomimetics.

Chromatographic Strategy: The Causality of HILIC

Standard reversed-phase (RP) chromatography utilizing C18 columns is fundamentally incompatible with 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid. The molecule's high polarity causes it to elute in the void volume, leading to catastrophic ion suppression from un-retained matrix salts and phospholipids.

To establish a robust method, Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) must be employed[3].

-

The Mechanistic Choice: ZIC-HILIC stationary phases feature covalently bonded sulfobetaine groups that maintain a permanent zwitterionic state. This creates a highly structured, water-enriched liquid layer on the silica surface. The analyte partitions between the organic-rich mobile phase and this aqueous layer.

-

pH Optimization: We utilize an alkaline mobile phase (pH 9.0) buffered with ammonium acetate and ammonium hydroxide. Under these conditions, the carboxylic acid is fully deprotonated (anionic) while the primary amine retains partial protonation. This maximizes electrostatic interactions with the zwitterionic stationary phase, drastically improving peak shape, retention factor ( k′ ), and electrospray ionization (ESI) efficiency[4].

ESI-MS/MS Fragmentation Mechanics

Due to the high proton affinity of the primary amine and the lactam nitrogen, Positive Electrospray Ionization (ESI+) is the optimal mode of ion generation. The protonated precursor ion [M+H]+ is observed at m/z 173.1.

When subjected to Collision-Induced Dissociation (CID) in a triple quadrupole mass spectrometer, the molecule undergoes highly predictable, structure-specific fragmentation pathways[5]:

-

Loss of Acetic Acid Moiety (-59 Da): The most diagnostic alpha-cleavage occurs at the N-C bond linking the acetic acid group to the piperidinone ring. This neutral loss yields a highly stable 3-amino-2-oxopiperidine lactam core at m/z 114.1 . This is the primary quantifier transition.

-

Loss of Water (-18 Da): Driven by the carboxylic acid group, yielding a fragment at m/z 155.1 .

-

Loss of Ammonia (-17 Da): Cleavage of the primary amine at the 3-position of the ring yields a fragment at m/z 156.1 .

-

Lactam Ring Cleavage: At elevated collision energies (>30 eV), the valerolactam ring undergoes fragmentation, yielding smaller aliphatic product ions (m/z < 100)[6].

Fig 1. Primary CID fragmentation pathways of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid.

Quantitative Data & Method Parameters

Table 1: Optimized MRM Transitions

Note: A stable-isotope labeled internal standard (SIL-IS), such as a 13C2,15N -labeled analog, is mandatory for absolute quantification.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| Target | 173.1 | 114.1 | 50 | 20 | Quantifier |

| Target | 173.1 | 155.1 | 50 | 15 | Qualifier |

| Target | 173.1 | 156.1 | 50 | 15 | Qualifier |

| SIL-IS | 176.1 | 117.1 | 50 | 20 | Internal Standard |

Table 2: ZIC-HILIC Gradient Program

Column: SeQuant® ZIC®-pHILIC (100 mm × 2.1 mm, 5 µm). Column Temp: 40°C.

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 0.4 | 5 | 95 |

| 1.0 | 0.4 | 5 | 95 |

| 5.0 | 0.4 | 40 | 60 |

| 7.0 | 0.4 | 40 | 60 |

| 7.1 | 0.4 | 5 | 95 |

| 10.0 | 0.4 | 5 | 95 |

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with Ammonium Hydroxide.

-

Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

Self-Validating Experimental Protocol

To guarantee scientific integrity, this protocol is designed as a closed-loop, self-validating system. Every step contains an intrinsic quality control (QC) mechanism.

Fig 2. Self-validating LC-MS/MS workflow for zwitterionic peptidomimetics.

Step 1: Matrix Preparation via Protein Precipitation (PPT)

-

Action: Aliquot 50 µL of biological matrix (e.g., plasma) into a 96-well plate. Add 200 µL of cold Acetonitrile spiked with the SIL-IS (100 ng/mL). Vortex for 2 minutes, then centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

-

Causality: The 4:1 organic-to-aqueous ratio serves a dual purpose. First, it effectively precipitates matrix proteins. Second, it yields a final sample extract containing 80% Acetonitrile. Because HILIC chromatography requires a high-organic starting condition (95% B), injecting a highly aqueous sample would cause severe peak fronting and retention loss. This preparation step intrinsically matches the sample solvent to the chromatographic environment.

Step 2: System Suitability Testing (SST)

-

Action: Prior to the analytical batch, inject three consecutive replicates of a neat standard at the Lower Limit of Quantification (LLOQ).

-

Validation Criteria: The system is only validated for the run if the Signal-to-Noise (S/N) ratio is >10, and the retention time relative standard deviation (RSD) is <2%.

Step 3: Matrix Effect (ME) Profiling

-

Action: Perform a post-column infusion of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid (1 µg/mL at 10 µL/min) while simultaneously injecting a blank matrix extract through the LC system.

-

Causality: This maps the "suppression zones" of the chromatogram. By ensuring the analyte's retention time (typically around 3.5–4.0 minutes under this gradient) falls outside the elution windows of invisible matrix components like lysophosphatidylcholines, the method self-validates its resistance to matrix effects.

Step 4: Dynamic QC Tracking & Acquisition

-

Action: Execute the batch using the gradient outlined in Table 2. Ensure the autosampler is kept at 4°C to prevent degradation of the lactam ring.

-

Validation Criteria: Monitor the SIL-IS peak area across all unknown samples. A variance of >15% from the mean IS area of the calibration curve flags the specific sample for automatic re-extraction, ensuring that variations in ionization efficiency or extraction recovery do not compromise the quantitative integrity of the data.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comparison of chromatographic conditions for the targeted tandem mass spectrometric determination of 354 mammalian metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkaline conditions in hydrophilic interaction liquid chromatography for intracellular metabolite quantification using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Structural Elucidation of 3-Aminopiperidin-2-one Derivatives: A Comprehensive Guide to X-Ray Crystallography Workflows

Executive Summary

The 3-aminopiperidin-2-one scaffold (often referred to as cyclo-ornithine or ornithine lactam) has emerged as a privileged, conformationally constrained pharmacophore in modern drug discovery[1]. By restricting the rotational degrees of freedom inherent in linear peptides, this delta-lactam minimizes the entropic penalty upon target binding[2]. As a Senior Application Scientist specializing in structural biology, I have observed that the successful development of therapeutics containing this moiety—ranging from covalent Dipeptidyl Peptidase 8/9 (DPP8/9) inhibitors like Sulphostin[3] to Calcitonin Gene-Related Peptide (CGRP) receptor antagonists like Atogepant[4][5]—relies heavily on high-resolution X-ray crystallography.

This whitepaper provides an in-depth, self-validating technical guide to the synthesis, co-crystallization, and structural elucidation of 3-aminopiperidin-2-one derivatives, grounded in proven biophysical principles.

Pharmacological Context & Structural Rationale

Before initiating a crystallography campaign, one must understand the causality behind the scaffold's bioactivity. The 3-aminopiperidin-2-one ring serves as a rigid dipeptide mimetic.

-

DPP8/9 Inhibition: In the natural product Sulphostin and its synthetic N-phosphonopiperidone derivatives, the (S)-3-aminopiperidin-2-one core occupies two substrate-binding subsites. The free N-terminus anchors the molecule, precisely vectoring a phosphosulfamate warhead to covalently engage the catalytic Ser730 of DPP9[6].

-

CGRP Receptor Antagonism: In migraine therapeutics (e.g., Atogepant), highly functionalized 3-aminopiperidin-2-one derivatives disrupt the critical interface between the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1)[4][7].

Caption: Pharmacophore mapping and binding interactions of 3-aminopiperidin-2-one derivatives within the DPP9 active site.

Upstream Processing: Enantioselective Synthesis

Causality Principle: Macromolecular crystallography demands exceptional stereochemical purity. Enantiomeric impurities act as crystal growth terminators or cause heterogeneous lattice packing, rendering the resulting electron density maps uninterpretable. Therefore, synthesis must be strictly stereocontrolled.

Protocol 1: Synthesis of (S)-3-aminopiperidin-2-one from Chiral Pool

This self-validating protocol utilizes L-ornithine to maintain the natural (S)-configuration without the need for late-stage dynamic kinetic resolution[8][9][10].

-

Esterification: Suspend L-ornithine hydrochloride (1.0 eq) in anhydrous methanol. Slowly add thionyl chloride (1.5 eq) at 0 °C. Reflux for 16 hours to yield methyl 2,5-diaminopentanoate dihydrochloride.

-

Validation: Complete consumption of the starting material is verified via Ninhydrin-stained TLC.

-

-

Base-Catalyzed Cyclization: Cool the reaction mixture to 0 °C. Add sodium methoxide (2.5 eq) in methanol dropwise[9][11]. Stir at room temperature for 6 hours.

-

Causality: The mild base liberates the free amines, promoting intramolecular aminolysis of the methyl ester to form the thermodynamically stable 6-membered delta-lactam. Operating at low-to-ambient temperatures prevents racemization of the C3 stereocenter.

-

-

Isolation: Neutralize with HCl, evaporate the solvent, and extract the free (S)-3-aminopiperidin-2-one using ethyl acetate. Recrystallize from ethyl acetate to yield a white solid[10].

-

System Validation (Critical): Perform Chiral HPLC (e.g., Chiralpak IG column). The enantiomeric excess (ee) must be >99% before proceeding to derivatization (e.g., N-phosphonylation for DPP9 inhibitors)[8].

Macromolecular X-Ray Crystallography Workflows

Once the highly pure derivative is synthesized, the focus shifts to phase determination and structural resolution. The following protocol details the co-crystallization of human DPP9 with an N-phosphono-(S)-3-aminopiperidine-2-one inhibitor[12][13].

Protocol 2: Protein-Ligand Co-Crystallization

-

Ligand Preparation: Dissolve the validated (S)-3-aminopiperidin-2-one derivative in 100% DMSO to a concentration of 50 mM.

-

Protein Purification: Express human DPP9 in E. coli and purify via Ni-NTA affinity and Size Exclusion Chromatography (SEC) into a crystallization buffer (20 mM HEPES pH 7.5, 150 mM NaCl)[12].

-

Complex Formation: Incubate 10 mg/mL of purified DPP9 with a 5-fold molar excess of the ligand for 2 hours at 4 °C.

-

Causality: This incubation period allows for complete covalent engagement of the warhead prior to the restricted diffusion environment of the crystallization drop.

-

Validation: Perform Dynamic Light Scattering (DLS). The polydispersity index (PdI) must be < 20%, confirming the ligand has not induced protein aggregation.

-

-

Vapor Diffusion: Set up hanging-drop vapor diffusion plates at 20 °C. Mix 1 µL of the protein-ligand complex with 1 µL of precipitant solution (e.g., 20% PEG 3350, 0.2 M Ammonium Citrate).

-

Causality: Slow vapor equilibration gently drives the protein into the supersaturation zone, favoring ordered lattice formation over amorphous precipitation.

-

-

Cryoprotection & Diffraction: Harvest mature crystals, briefly soak in a cryoprotectant (mother liquor supplemented with 20% v/v glycerol or 1,2-ethanediol)[14], and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source at 100 K.

Caption: Workflow from chiral pool synthesis of the lactam scaffold to macromolecular X-ray diffraction.

Data Presentation & Refinement Statistics

High-quality electron density maps are contingent upon excellent diffraction statistics. Below is a summary of representative crystallographic parameters for DPP9 in complex with 3-aminopiperidin-2-one derivatives, demonstrating the high resolution achievable with this workflow[12][13].

| Crystallographic Parameter | DPP9 + Sulphostin (PDB: 9GON) | DPP9 + N-Phosphonopiperidone (PDB: 9GOD) |

| Method | X-Ray Diffraction | X-Ray Diffraction |

| Resolution (Å) | 1.89 | 1.95 (Representative) |

| R-Value Work | 0.163 | 0.170 |

| R-Value Free | 0.206 | 0.215 |

| Total Structure Weight | 396.25 kDa | 393.54 kDa |

| Atom Count | 30,750 | 27,151 |

| Modeled Residue Count | 3,372 | 3,245 |

Note: R-free values dropping in tandem with R-work during occupancy refinement validate that the ligand is not being overfitted into background noise.

Mechanistic Insights from Electron Density Maps

The ultimate goal of this workflow is to extract actionable mechanistic insights. Upon refining the 2Fo−Fc electron density map (contoured at 1 σ )[6], the structural basis for the potency of 3-aminopiperidin-2-one derivatives becomes clear:

-

Anchoring: The lactam ring is not merely a passive spacer. The free N-terminus of the (S)-3-aminopiperidin-2-one coordinates tightly with Glu248 and Glu249 of the DPP9 EE helix[6].

-

Vectoring: The rigid chair conformation of the piperidinone ring projects the C3-substituent (e.g., the phosphosulfamate group) at an optimal trajectory to undergo nucleophilic attack by Ser730, forming a stable covalent adduct[6].

-

Selectivity: Structural fine-tuning of the warhead's leaving group attached to this scaffold is the primary driver for achieving proteome-wide selectivity among exoproteases (DPP4 vs. DPP8/9)[12].

By strictly adhering to these validated synthetic and crystallographic protocols, researchers can reliably leverage the 3-aminopiperidin-2-one scaffold to design next-generation therapeutics.

References

-

Title: Sulphostin-inspired N-phosphonopiperidones as selective covalent DPP8 and DPP9 inhibitors | Source: nih.gov | URL: 3

-

Title: Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine | Source: acs.org | URL: 8

-

Title: US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride | Source: google.com | URL: 9

-

Title: Showing Compound 3-Amino-2-piperidone (FDB021949) | Source: foodb.ca | URL: 1

-

Title: Scalable Access to Functional Nylon 6 via Ring-Opening Copolymerization | Source: rsc.org | URL: 10

-

Title: Synthesis of 4-Substituted-3-aminopiperidin-2-ones | Source: acs.org | URL: 2

-

Title: WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride | Source: google.com | URL: 11

-

Title: Sulphostin inhibits DPP proteins by a covalent binding mode | Source: researchgate.net | URL: 6

-

Title: 9GON: Crystal structure of DPP9 in complex with sulphostin | Source: rcsb.org | URL: 12

-

Title: 9GOD: Crystal structure of DPP9 in complex with N-phosphono-(S)-3-aminopiperidine-2-one-based inhibitor | Source: rcsb.org | URL: 13

-

Title: Search by PDB author - Protein Data Bank Japan | Source: pdbj.org | URL: 14

-

Title: Fragment-Based Discovery of an Oral Calcitonin Gene-Related Peptide Receptor Antagonist | Source: acs.org | URL: 4

-

Title: Identification of Small-Molecule Positive Modulators of Calcitonin-like Receptor-Based | Source: nih.gov | URL: 7

-

Title: Practical asymmetric synthesis of a CGRP receptor antagonist ubrogepant | Source: researchgate.net | URL: 5

Sources

- 1. Showing Compound 3-Amino-2-piperidone (FDB021949) - FooDB [foodb.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sulphostin-inspired N-phosphonopiperidones as selective covalent DPP8 and DPP9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Small-Molecule Positive Modulators of Calcitonin-like Receptor-Based Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. Search by PDB author - Protein Data Bank Japan [pdbj.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride

Foreword

Welcome to this in-depth technical guide on the physicochemical properties of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride. This document is intended for researchers, scientists, and drug development professionals who are working with or have an interest in this compound. As a molecule with potential applications in medicinal chemistry, a thorough understanding of its fundamental properties is paramount for its successful development and application. This guide provides a comprehensive overview of its known characteristics and, more importantly, outlines detailed, field-proven methodologies for the determination of its key physicochemical parameters. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction to 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride

2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride is a heterocyclic compound featuring a piperidone ring substituted with an amino group and an acetic acid moiety. The hydrochloride salt form suggests enhanced stability and solubility in aqueous media, a common strategy in drug development. The presence of a chiral center at the 3-position of the piperidone ring indicates the potential for stereoisomers, which may exhibit different pharmacological and toxicological profiles. The structural alerts, including the lactam ring, the primary amine, and the carboxylic acid, suggest a molecule with interesting chemical reactivity and potential for forming various intermolecular interactions.

A comprehensive understanding of its physicochemical properties, such as solubility, pKa, and stability, is critical for formulation development, pharmacokinetic profiling, and ensuring product quality.

Core Physicochemical Properties

While specific experimental data for this compound is not extensively available in peer-reviewed literature, we can compile its basic identifiers and present a framework for the experimental determination of its crucial physicochemical properties.

| Property | Data | Source |

| IUPAC Name | 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride | Inferred from structure |

| CAS Number | 1822418-01-8 | [1] |

| Molecular Formula | C7H13ClN2O3 | [1] |

| Molecular Weight | 208.64 g/mol | [1] |

| Physical Form | Off-White Solid | [1] |

| Storage | Room Temperature | [1] |

| Enantiomeric Form | Likely a racemic mixture. The (S)-enantiomer has a different CAS number (74411-98-6) and is described as a white powder. | [2] |

Experimental Protocols for Physicochemical Characterization

The following sections detail robust methodologies for determining the key physicochemical properties of 2-(3-Amino-2-oxopiperidin-1-yl)acetic acid hydrochloride.

Determination of Aqueous Solubility

Rationale: Solubility is a critical parameter that influences a drug's absorption and bioavailability. The hydrochloride salt is expected to have higher aqueous solubility than the free base. A shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Phase Separation: Centrifuge the suspension at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[3]

-

Calculation: The solubility is expressed in mg/mL or mol/L.

Caption: Workflow for solubility determination.

Determination of Dissociation Constant (pKa)

Rationale: The pKa values of the amino and carboxylic acid groups will dictate the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a reliable method for pKa determination.

Protocol:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a known volume of deionized water.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For this compound, two pKa values are expected, one for the carboxylic acid and one for the primary amine.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure substance.

Protocol:

-

Sample Preparation: Finely powder a small amount of the dry compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point. For a similar compound, 3-Aminopiperidine-2,6-dione hydrochloride, the melting point is reported as >245°C (dec.).[4]

Spectroscopic and Spectrometric Characterization

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling unambiguous structure confirmation. Both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., TMS or DSS).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to specific protons in the molecule. Key expected signals include those for the piperidine ring protons, the methylene protons of the acetic acid moiety, and the amine protons.[5]

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

-

Data Analysis: Analyze the chemical shifts to identify the different carbon environments, including the carbonyl carbons of the lactam and carboxylic acid, and the aliphatic carbons of the piperidine ring and acetic acid side chain.[6]

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol:

-